(E)-2-phenylbut-2-enoic acid (E)-2-phenylbut-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 20432-26-2
VCID: VC4090765
InChI: InChI=1S/C10H10O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7H,1H3,(H,11,12)/b9-2+
SMILES: CC=C(C1=CC=CC=C1)C(=O)O
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol

(E)-2-phenylbut-2-enoic acid

CAS No.: 20432-26-2

Cat. No.: VC4090765

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

(E)-2-phenylbut-2-enoic acid - 20432-26-2

Specification

CAS No. 20432-26-2
Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
IUPAC Name (E)-2-phenylbut-2-enoic acid
Standard InChI InChI=1S/C10H10O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7H,1H3,(H,11,12)/b9-2+
Standard InChI Key UBJNPHAYKBNFOC-XNWCZRBMSA-N
Isomeric SMILES C/C=C(\C1=CC=CC=C1)/C(=O)O
SMILES CC=C(C1=CC=CC=C1)C(=O)O
Canonical SMILES CC=C(C1=CC=CC=C1)C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of (E)-2-phenylbut-2-enoic acid is C₁₀H₁₀O₂, with a molecular weight of 162.18 g/mol . Its IUPAC name, (E)-2-phenylbut-2-enoic acid, reflects the trans configuration of the double bond (C2=C3) and the phenyl substituent at C2. The planar geometry of the α,β-unsaturated system confers distinct electronic properties, including conjugation between the carbonyl group and the double bond, which influences its reactivity in cycloadditions and nucleophilic additions .

Key Structural Features:

  • Stereochemistry: The E-configuration ensures the phenyl and carboxylic acid groups are on opposite sides of the double bond .

  • Functional Groups: A carboxylic acid (-COOH) at C1 and a phenyl ring at C2 .

  • Conjugation: Extended π-system across C1–C3, enhancing stability and directing electrophilic attacks .

Spectroscopic Identification

  • ¹H-NMR: Vinyl protons (C2–C3) appear as a doublet of doublets at δ 6.3–6.8 ppm (J ≈ 15 Hz), while the carboxylic acid proton resonates downfield at δ 12–13 ppm .

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 1600–1650 cm⁻¹ (C=C stretch) .

  • Mass Spectrometry: Molecular ion peak at m/z 162.07 (C₁₀H₁₀O₂), with fragmentation patterns confirming the α,β-unsaturated system .

Synthesis and Production

Laboratory-Scale Synthesis

(E)-2-Phenylbut-2-enoic acid is typically synthesized via Claisen-Schmidt condensation between phenylacetic acid derivatives and α,β-unsaturated ketones . A common route involves:

  • Condensation: Reacting phenylacetic acid with crotonaldehyde in ethanol under acidic catalysis (e.g., H₂SO₄).

  • Oxidation: Treating the intermediate with potassium permanganate (KMnO₄) to yield the carboxylic acid .

Reaction Conditions:

  • Temperature: 80–100°C

  • Solvent: Ethanol or methanol

  • Yield: 45–68% (dependent on stoichiometry and catalyst) .

Industrial Production

Industrial methods prioritize cost efficiency and scalability. Continuous-flow reactors with heterogeneous catalysts (e.g., zeolites) are employed to enhance yield (up to 75%) and reduce waste .

Optimization Challenges:

  • Byproduct Formation: Isomerization to the (Z)-configuration or decarboxylation under high temperatures .

  • Catalyst Deactivation: Mitigated using recyclable solid acid catalysts .

Physicochemical Properties

Thermodynamic Data

PropertyValueSource
XLogP32.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Topological PSA37.3 Ų
Rotatable Bonds2

Solubility and Stability

  • Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) but insoluble in nonpolar solvents (e.g., hexane) .

  • Stability: Susceptible to photodegradation; storage under inert atmosphere recommended .

Applications in Research and Industry

Organic Synthesis

(E)-2-Phenylbut-2-enoic acid is a versatile building block for:

  • Heterocycle Synthesis: Serves as a dienophile in Diels-Alder reactions to form six-membered rings .

  • Pharmaceutical Intermediates: Used in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and anticoagulants .

Comparative Analysis with Analogues

CompoundMolecular FormulaKey DifferencesApplications
(E)-3-Phenylbut-2-enoic AcidC₁₀H₁₀O₂Phenyl group at C3Polymer crosslinking
3-Methyl-2-phenylbut-2-enoic AcidC₁₁H₁₂O₂Methyl substituent at C3Antifungal agents

Future Research Directions

  • Biological Screening: Evaluate (E)-2-phenylbut-2-enoic acid’s efficacy in in vivo inflammation and cancer models.

  • Process Optimization: Develop enantioselective synthesis routes using biocatalysts .

  • Material Science: Explore its use in photoresponsive polymers .

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